Risperidone-D6

Description

BenchChem offers high-quality Risperidone-D6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Risperidone-D6 including the price, delivery time, and more detailed information at info@benchchem.com.

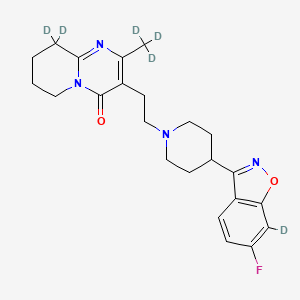

Structure

3D Structure

Properties

IUPAC Name |

9,9-dideuterio-3-[2-[4-(7-deuterio-6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i1D3,4D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPZEAPATHNIPO-XWPSJGBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC2=C1ON=C2C3CCN(CC3)CCC4=C(N=C5C(CCCN5C4=O)([2H])[2H])C([2H])([2H])[2H])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Risperidone-D6: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Risperidone-D6. Risperidone-D6 is the deuterated analog of Risperidone, an atypical antipsychotic medication.[1][2] It serves as an essential internal standard for the quantitative analysis of Risperidone in biological matrices and pharmaceutical formulations, ensuring accuracy and precision in bioanalytical and pharmacokinetic studies.[3][4]

Core Chemical Properties

Risperidone-D6 shares a foundational structure with Risperidone but is distinguished by the substitution of six hydrogen atoms with deuterium. This isotopic labeling results in a higher molecular weight without significantly altering its chemical behavior, making it an ideal internal standard for mass spectrometry-based assays.[3]

| Property | Value | Reference |

| Chemical Name | 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl-7-d)piperidin-1-yl)ethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one-9,9-d2 | [4][5] |

| IUPAC Name | 9,9-dideuterio-3-[2-[4-(7-deuterio-6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one | [6] |

| CAS Number | 1225444-65-4 | [3][5][6] |

| Molecular Formula | C₂₃H₂₁D₆FN₄O₂ | [7][8][9] |

| Molecular Weight | 416.52 g/mol | [7][9] |

| Appearance | White to slightly beige powder | [10] |

| Solubility | Practically insoluble in water; freely soluble in methylene chloride; soluble in methanol and 0.1 N HCl. | [10][11] |

Chemical Structure

The molecular structure of Risperidone-D6 is identical to that of Risperidone, with the specific placement of six deuterium atoms. These substitutions are located on the methyl group, the pyrido[1,2-a]pyrimidin-4-one ring, and the benzoxazole ring.[5][6] This strategic placement minimizes the potential for isotopic exchange during analytical procedures.

Caption: Chemical structure of Risperidone-D6 with key deuteration sites highlighted.

Experimental Protocols and Analytical Applications

Risperidone-D6 is primarily utilized as an internal standard in chromatographic and mass spectrometric methods for the quantification of Risperidone and its active metabolite, 9-hydroxyrisperidone.[12][13] The use of a stable isotope-labeled standard like Risperidone-D6 is the gold standard for correcting variations in sample preparation and instrument response.[3]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for determining the concentrations of Risperidone and its metabolites in biological fluids such as plasma and serum.[12][14]

Methodology:

-

Sample Preparation: A known concentration of Risperidone-D6 (internal standard) is added to the biological sample (e.g., plasma). The analytes and the internal standard are then extracted using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[12]

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[13][15]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both Risperidone (e.g., m/z 411.3 → 191.1) and Risperidone-D6.[14]

-

Quantification: The concentration of Risperidone in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (Risperidone-D6) and comparing this ratio to a standard calibration curve.[13] The validated concentration range for such methods can be as low as 0.100 ng/mL up to 250 ng/mL.[12]

Caption: General workflow for the quantification of Risperidone using Risperidone-D6 in an LC-MS/MS assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily used as a standard in MS, the synthesis and characterization of Risperidone-D6 itself rely on NMR spectroscopy to confirm the identity, purity, and precise location of the deuterium labels.[16] ¹H-NMR and ¹³C-NMR spectra are compared against the non-deuterated Risperidone standard to verify the successful isotopic labeling.[16][17] Researchers have also used ¹H and ¹⁹F NMR to study the motional dynamics and diffusion behavior of Risperidone.[18]

Methodology:

-

Sample Preparation: A small amount of the synthesized Risperidone-D6 is dissolved in a deuterated solvent, such as DMSO-d6.[17][19]

-

Data Acquisition: ¹H-NMR spectra are recorded. The absence or significant reduction of proton signals at the specific deuterated positions, along with the characteristic shifts of the remaining protons, confirms the structure.[17]

-

Analysis: Comparison with the ¹H-NMR spectrum of standard Risperidone allows for unambiguous confirmation of deuteration. For example, the signal corresponding to the methyl protons would be absent or greatly diminished in the Risperidone-D6 spectrum.

Conclusion

Risperidone-D6 is an indispensable tool in modern pharmaceutical analysis and drug development. Its well-defined chemical structure and properties make it the preferred internal standard for robust and reliable quantification of Risperidone in complex biological samples. The detailed experimental protocols, particularly LC-MS/MS, underscore its critical role in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ultimately contributing to the safe and effective use of Risperidone in clinical practice.

References

- 1. Risperidone - Wikipedia [en.wikipedia.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Risperidone D6 | CAS No- 1225444-65-4 | Simson Pharma Limited [simsonpharma.com]

- 6. Risperidone-D6 | C23H27FN4O2 | CID 59319623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. Risperidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. Risperidone-D6 [artis-standards.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. RISPERIDONE - Ataman Kimya [atamanchemicals.com]

- 12. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. esschemco.com [esschemco.com]

- 18. NMR relaxation and diffusion studies to probe the motional dynamics of risperidone within PLGA microsphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of Risperidone Contained in Precipitates Produced by Tea Catechins Using Nuclear Magnetic Resonance [jstage.jst.go.jp]

An In-depth Technical Guide to the Synthesis and Purification of Risperidone-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Risperidone-D6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the atypical antipsychotic drug, risperidone. This document details a plausible synthetic pathway based on established chemical principles and available literature, outlines experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the process.

Introduction

Risperidone is a widely prescribed antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] To accurately quantify risperidone levels in biological matrices, a stable isotope-labeled internal standard, such as Risperidone-D6, is essential for mass spectrometry-based bioanalytical methods. The introduction of deuterium atoms at specific molecular positions results in a compound with a higher mass, allowing for its differentiation from the unlabeled drug without altering its chemical properties.

The chemical name for a commercially available Risperidone-D6 is 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl-7-d)piperidin-1-yl)ethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one-9,9-d2. This indicates that the six deuterium atoms are strategically placed on the methyl group, two positions of the pyrido[1,2-a]pyrimidin-4-one ring system, and one position on the benzisoxazole ring.

Proposed Synthesis of Risperidone-D6

The synthesis of Risperidone-D6 can be logically approached by preparing deuterated versions of its two key precursors: 6-fluoro-3-(4-piperidinyl-d4)-1,2-benzisoxazole and 3-(2-chloroethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-d2-4H-pyrido[1,2-a]pyrimidin-4-one . These deuterated intermediates are then coupled to yield the final product.

Synthesis of Deuterated Precursors

2.1.1. Synthesis of 3-(2-chloroethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-d2-4H-pyrido[1,2-a]pyrimidin-4-one

The synthesis of this deuterated precursor can be envisioned starting from deuterated starting materials.

-

Step 1: Synthesis of 2-amino-pyridine-d4. Commercially available 2-aminopyridine can be deuterated using methods such as hydrogen-deuterium exchange catalyzed by a transition metal.

-

Step 2: Synthesis of 2-acetyl-d3-butyrolactone. This can be achieved through the acylation of gamma-butyrolactone with deuterated acetyl chloride (CD3COCl).

-

Step 3: Condensation and Chlorination. The deuterated 2-aminopyridine-d4 and 2-acetyl-d3-butyrolactone are condensed to form the corresponding deuterated pyrido[1,2-a]pyrimidin-4-one derivative. Subsequent chlorination of the hydroxyethyl side chain, for example using thionyl chloride, yields the desired chloroethyl intermediate.

2.1.2. Synthesis of 6-fluoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazole

The deuteration of this precursor can be focused on the piperidine ring.

-

Step 1: Synthesis of Piperidin-4-one-d4. Deuterium can be introduced at the alpha positions to the carbonyl group of N-protected piperidin-4-one via base-catalyzed hydrogen-deuterium exchange in a deuterated solvent like D2O.

-

Step 2: Synthesis of (2,4-difluorophenyl)(piperidin-4-yl-d4)methanone. The deuterated piperidinone is then coupled with a 2,4-difluorobenzoyl derivative.

-

Step 3: Oxime Formation and Cyclization. The resulting ketone undergoes oximation followed by a base-mediated cyclization to form the benzisoxazole ring, yielding the deuterated precursor.

Final Coupling Reaction

The final step in the synthesis of Risperidone-D6 is the N-alkylation of the deuterated 6-fluoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazole with the deuterated 3-(2-chloroethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-d2-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is typically carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like acetonitrile.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps. Researchers should optimize these conditions based on their specific laboratory setup and available starting materials.

General Procedure for the Synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is dissolved in 90 mL of 6N hydrochloric acid. To this solution, 2.8 g of 10% palladium on carbon catalyst is added. The reaction mixture is then subjected to hydrogen gas at 35 psi and stirred at room temperature for 8 hours. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting residue is stirred with 200 mL of isopropanol, and the precipitated solid is collected by filtration and dried to yield the product.[2]

General Procedure for the Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Potassium hydroxide (27 g) is dissolved in 600 mL of methanol, followed by the addition of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g). The reaction mixture is heated to reflux for approximately 2.5 hours. After cooling to room temperature, the mixture is dried with anhydrous magnesium sulfate and stirred for about 1 hour. The solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in 500 mL of acetone and stirred at room temperature for 30 minutes. After filtering any insoluble material, the pH of the filtrate is adjusted to 2-3 with hydrochloric acid to precipitate the product. The solid is collected by filtration and dried.[3]

General Procedure for the Coupling of Precursors to form Risperidone

In a reaction flask, 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one are combined. A solution or suspension of 8.5 g of sodium carbonate in 25 ml of water is added. The mixture is heated to 110-120°C with stirring for 40 minutes. After cooling to room temperature with continuous stirring, the precipitated solid is filtered, washed with pure water, and dried to yield crude risperidone.[4]

Purification

The purification of Risperidone-D6 is critical to ensure its suitability as an internal standard. The primary methods employed are recrystallization and chromatographic techniques.

Recrystallization

Crude Risperidone-D6 can be purified by recrystallization from a suitable solvent system. Solvents such as dimethylformamide (DMF) and isopropanol have been reported for the purification of unlabeled risperidone and can be adapted for the deuterated analogue.[4]

Chromatographic Purification

For higher purity, chromatographic methods are employed.

-

Flash Chromatography: This technique can be used for the initial purification of the crude product to remove major impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the high purity required for an internal standard (>98%), preparative HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[5][6]

The following table summarizes typical HPLC conditions for the analysis and purification of risperidone, which can be adapted for Risperidone-D6.

| Parameter | Condition |

| Column | Supelcosil LC8 DB (250 mm × 4.6 mm i.d., 5 μm particle size)[5] |

| Mobile Phase | Methanol and 0.1 M ammonium acetate pH 5.50 (60:40, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV at 274 nm[5] |

| Column Temperature | 40°C[5] |

Analytical Characterization

The successful synthesis and purification of Risperidone-D6 must be confirmed by rigorous analytical characterization to verify its identity, purity, and the extent and location of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the molecular weight of Risperidone-D6 and assessing the degree of deuteration. The mass spectrum of Risperidone-D6 will show a molecular ion peak (or protonated molecule [M+H]+) that is 6 mass units higher than that of unlabeled risperidone. For risperidone, the [M+H]+ ion is observed at m/z 411.3, while for its metabolite, 9-hydroxyrisperidone, it is at m/z 427.2.[1][7] Therefore, for Risperidone-D6, the expected [M+H]+ would be around m/z 417.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise location of the deuterium atoms.

-

¹H NMR: The proton NMR spectrum of Risperidone-D6 will show a significant reduction or complete disappearance of the signals corresponding to the protons that have been replaced by deuterium. Specifically, the signal for the methyl group protons and certain protons on the pyrido-pyrimidine and benzisoxazole rings will be absent or diminished.

-

²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated deuterium atoms, confirming their positions in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic changes in the signals of the carbons directly bonded to deuterium atoms due to the C-D coupling.

Data Presentation

The following tables summarize the key quantitative data for Risperidone-D6.

Table 1: Physicochemical Properties of Risperidone-D6

| Property | Value |

| Chemical Formula | C₂₃H₂₁D₆FN₄O₂ |

| Molecular Weight | 416.5 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >98% |

| Deuterium Incorporation | >98 atom % D |

Table 2: Key Analytical Data for Risperidone-D6

| Analytical Technique | Expected Result |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 417.3 |

| ¹H NMR | Absence or significant reduction of signals for the methyl protons and specific protons on the pyrido-pyrimidine and benzisoxazole rings. |

| ²H NMR | Signals corresponding to the deuterium atoms at the specified positions. |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the synthesis and purification of Risperidone-D6.

Caption: Synthetic workflow for Risperidone-D6.

Caption: Purification workflow for Risperidone-D6.

Conclusion

The synthesis and purification of Risperidone-D6 is a multi-step process that requires careful planning and execution. By utilizing deuterated starting materials and established synthetic methodologies for risperidone, it is possible to produce a high-purity internal standard suitable for demanding bioanalytical applications. The purification strategy, culminating in preparative HPLC, is essential for achieving the required analytical standards. The analytical characterization, particularly through mass spectrometry and NMR spectroscopy, provides the necessary confirmation of the final product's identity, purity, and isotopic enrichment. This guide serves as a valuable resource for researchers and professionals involved in the development and analysis of risperidone and its metabolites.

References

- 1. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MOLECULAR STRUCTURES OF DEUTERATED ISOTOPOLOGUES OF 2-AMINOPYRIDINE AND MICROWAVE SPECTROMETER DEVELOPMENT [repository.arizona.edu]

- 3. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]

- 4. 2-Acetylbutyrolactone - Wikipedia [en.wikipedia.org]

- 5. RP-HPLC Estimation of Risperidone in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

Risperidone-D6: A Comprehensive Technical Guide to Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical specifications found on a Certificate of Analysis (CoA) for Risperidone-D6, a deuterated internal standard crucial for the accurate quantification of risperidone in pharmacokinetic and metabolic studies. This document outlines the key quality attributes, detailed analytical methodologies, and acceptance criteria essential for ensuring the identity, purity, and stability of Risperidone-D6 for research and drug development purposes.

Quantitative Specifications

A Certificate of Analysis for Risperidone-D6 quantifies several critical parameters to ensure its suitability as a reference standard. The following tables summarize the typical tests and their corresponding specifications.

Table 1: Identification and Characterization

| Test | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₃H₂₁D₆FN₄O₂ |

| Molecular Weight | 416.53 g/mol |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

Table 2: Purity and Impurity Profile

| Test | Specification |

| Chemical Purity (by HPLC) | ≥ 98.0% |

| Isotopic Purity (by Mass Spec.) | ≥ 98% Deuterium incorporation |

| Residual Solvents (by GC-HS) | Meets USP <467> requirements |

| Elemental Impurities (by ICP-MS) | Meets USP <232> requirements |

| Water Content (by Karl Fischer) | ≤ 1.0% |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of Risperidone-D6 quality. The following sections provide outlines of the experimental protocols for the key analytical tests.

Identification by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of Risperidone-D6.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Risperidone-D6 in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically with a field strength of 400 MHz or higher.

-

Data Acquisition: Acquire the ¹H-NMR spectrum.

-

Analysis: The resulting spectrum should be consistent with the expected structure of Risperidone, showing the absence or significant reduction of proton signals at the deuterated positions.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of Risperidone-D6 and quantify any related impurities.

Methodology:

-

Chromatographic Conditions:

-

Standard and Sample Preparation:

-

Prepare a standard solution of Risperidone-D6 of known concentration in the mobile phase.

-

Prepare a sample solution of the test article at the same concentration.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.

Isotopic Purity by Mass Spectrometry (MS)

Objective: To confirm the level of deuterium incorporation in the Risperidone-D6 molecule.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or direct infusion ESI-MS).

-

Sample Preparation: Prepare a dilute solution of Risperidone-D6 in a suitable solvent (e.g., methanol with 0.1% formic acid).

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode, focusing on the molecular ion region.

-

Analysis: Determine the relative intensities of the molecular ions corresponding to the deuterated (M+D) and non-deuterated (M+H) species. The isotopic purity is calculated from the ratio of these intensities.

Mandatory Visualizations

Risperidone Signaling Pathway

Risperidone's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[3][4][5][6] This dual antagonism is believed to be responsible for its antipsychotic effects.[3][4][5][6]

Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the chemical and isotopic purity of a Risperidone-D6 batch.

Caption: Workflow for Risperidone-D6 purity assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Risperidone Contained in Precipitates Produced by Tea Catechins Using Nuclear Magnetic Resonance [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. ijrpns.com [ijrpns.com]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

A Technical Guide to Commercially Available Risperidone-D6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available Risperidone-D6, a deuterated analog of the atypical antipsychotic drug risperidone. It is intended to serve as a technical resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.

Introduction to Risperidone-D6

Risperidone-D6 is a synthetic version of risperidone where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to risperidone but has a higher molecular weight. Due to this mass difference, Risperidone-D6 is an ideal internal standard for sensitive and accurate quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the unlabeled analyte allows for correction of variations in sample preparation and instrument response, ensuring high precision and accuracy in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

Commercial Sources and Specifications

The selection of a suitable Risperidone-D6 standard is critical for assay performance. Key parameters include chemical purity and the degree of isotopic enrichment. The following table summarizes offerings from prominent suppliers of analytical standards.

| Supplier | Product Name/Code | CAS Number | Chemical Purity | Isotopic Enrichment | Formulation |

| Cayman Chemical | Risperidone-d4 / 10010570 | 1020719-76-9 | ≥95% (Risperidone) | ≥99% deuterated forms (d1-d4) | Solid |

| LGC Standards (TRC) | Risperidone-d4 / TRC-R525002 | 1020719-76-9 | >95% (HPLC) | Not specified | Neat (Solid) |

| MedChemExpress | Risperidone-d6 / HY-11018S2 | 1225444-65-4 | Not specified | Not specified | Solid |

| Clearsynth | Risperidone D6 / CS-F-00152 | 106266-06-2 (unlabeled) | Not specified | Not specified | Solid |

| Simson Pharma | Risperidone D6 | 1225444-65-4 | Not specified | Not specified | Solid |

Note: Suppliers may not always publicly list full specifications; a Certificate of Analysis should be requested for lot-specific data.

Experimental Protocols

The use of Risperidone-D6 as an internal standard is central to the bioanalysis of risperidone. Below is a representative experimental protocol synthesized from established LC-MS/MS methods.

Objective:

To quantify the concentration of risperidone in human plasma using a validated LC-MS/MS method with Risperidone-D6 as an internal standard.

Materials and Reagents:

-

Human plasma (with anticoagulant)

-

Risperidone analytical standard

-

Risperidone-D6 (Internal Standard - IS)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (for stock solutions)

Methodology:

-

Standard and Internal Standard Preparation:

-

Prepare a primary stock solution of Risperidone (1 mg/mL) in methanol.

-

Prepare a primary stock solution of Risperidone-D6 (1 mg/mL) in methanol.

-

From these stocks, create a series of working standard solutions for the calibration curve (e.g., 0.25 to 50 ng/mL) and a fixed-concentration working solution for the internal standard (e.g., 20 ng/mL) by dilution in 50:50 acetonitrile:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the Risperidone-D6 internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 60% A, ramp to 10% A over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Risperidone: Precursor ion m/z 411.3 → Product ion m/z 191.1.

-

Risperidone-D6: Precursor ion m/z 417.3 → Product ion m/z 191.1 (or other appropriate fragment).

-

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (Risperidone / Risperidone-D6) against the nominal concentration of the calibrators.

-

Use a weighted (e.g., 1/x²) linear regression to fit the curve.

-

Determine the concentration of risperidone in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Bioanalytical workflow for risperidone quantification.

Risperidone Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

Risperidone's therapeutic effects are primarily mediated through its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] This dual blockade is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.[2][3]

Caption: Risperidone blocks D2 and 5-HT2A receptor signaling.

References

A Technical Guide to Risperidone-D6: Application in Research and Drug Development

This technical guide provides an in-depth overview of Risperidone-D6, a deuterated analog of the atypical antipsychotic drug risperidone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and the biochemical pathways of its non-deuterated parent compound.

Core Properties of Risperidone-D6

Risperidone-D6 is a stable, isotopically labeled form of risperidone. The inclusion of six deuterium atoms increases its molecular weight, making it an ideal internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.

| Property | Value |

| Chemical Name | 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl-7-d)piperidin-1-yl)ethyl)-2-(methyl-d3)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one-9,9-d2[1] |

| CAS Number | 1225444-65-4[1][2][3][4] |

| Molecular Formula | C₂₃H₂₁D₆FN₄O₂ |

| Molecular Weight | Approximately 416.5 g/mol |

Application in Pharmacokinetic Analysis

The primary application of Risperidone-D6 is as an internal standard in the quantification of risperidone and its major active metabolite, 9-hydroxyrisperidone, in biological matrices.[4] Its utility is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are standard for pharmacokinetic and therapeutic drug monitoring studies.[5][6][7]

General Experimental Workflow

The use of Risperidone-D6 as an internal standard is a critical step in ensuring the accuracy and precision of bioanalytical methods. The workflow for a typical pharmacokinetic study is outlined below.

Detailed Experimental Protocol: LC-MS/MS Quantification

The following protocol is a generalized representation based on established methods for the analysis of risperidone in human plasma.[5][7][8]

1. Sample Preparation (Protein Precipitation Method)

-

To a 100 µL aliquot of human plasma, add a known concentration of Risperidone-D6 solution to serve as the internal standard (IS).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

-

HPLC System: An Agilent 1260 HPLC system or equivalent.[6]

-

Column: A C18 analytical column (e.g., Agilent C18, 4.6 cm × 50 mm; 1.8 μm particle size).[6]

-

Mobile Phase: A gradient of A) 10 mmol/L ammonium acetate with 0.1% formic acid and B) Acetonitrile is commonly used.[6]

-

Flow Rate: A typical flow rate is 0.40 mL/min.[6]

-

Injection Volume: A small injection volume, such as 1-5 µL, is often sufficient.[6]

3. Mass Spectrometric Conditions

-

Mass Spectrometer: An API 3200 or a similar triple quadrupole mass spectrometer.[6]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

The precursor-to-product ion transitions for risperidone (e.g., m/z 411.3 → 191.1) and the internal standard (Risperidone-D6) are monitored to ensure specificity and accurate quantification.[7]

-

| Parameter | Typical Setting |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Volume | 50-200 µL of plasma[5][6] |

| Extraction Technique | Protein Precipitation or Liquid-Liquid Extraction[5] |

| Chromatographic Column | C18 Reverse-Phase |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantitation | 0.2 ng/mL for risperidone[5][6] |

Mechanism of Action of Risperidone

While Risperidone-D6 is used for analytical purposes, understanding the mechanism of the parent compound is crucial for interpreting pharmacokinetic and pharmacodynamic data. Risperidone is an atypical antipsychotic that exerts its therapeutic effects primarily through the antagonism of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[9][10][11] The blockade of these receptors in the central nervous system is believed to alleviate the symptoms of schizophrenia and other psychiatric disorders.[9][10] Risperidone also exhibits antagonistic activity at α1- and α2-adrenergic receptors and H1-histaminergic receptors.[12]

Metabolism of Risperidone

Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form 9-hydroxyrisperidone.[13][14][15] This metabolite has a pharmacological activity similar to the parent drug.[13] The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can significantly affect the plasma concentrations of risperidone and its active metabolite.[13][15] This variability underscores the importance of accurate quantification in clinical settings.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. Risperidone-D6 [artis-standards.com]

- 3. Risperidone D6 | CAS No- 1225444-65-4 | Simson Pharma Limited [simsonpharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 11. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 12. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 14. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 15. CYP2D6 Genetic Polymorphisms and Risperidone Pharmacokinetics: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Risperidone-D6

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical analysis, the integrity of internal standards is paramount. This is particularly true for stable isotope-labeled compounds like Risperidone-D6, where isotopic purity is a critical determinant of assay accuracy and reliability. This in-depth technical guide provides a comprehensive overview of the isotopic purity requirements for Risperidone-D6, complete with experimental protocols and logical workflows to ensure its proper qualification and use in a research and drug development setting.

The Imperative of Isotopic Purity

Risperidone-D6 is a deuterated analog of the atypical antipsychotic drug risperidone. It serves as an indispensable internal standard in bioanalytical methods, most commonly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices. The underlying principle of using a stable isotope-labeled internal standard is its near-identical physicochemical properties to the analyte of interest, allowing it to co-elute chromatographically and experience similar ionization effects, thereby correcting for variability in sample preparation and analysis.

However, the presence of unlabeled risperidone (d0) or partially deuterated isotopologues (d1-d5) within the Risperidone-D6 standard can lead to significant analytical errors. These impurities can interfere with the accurate measurement of the analyte, leading to an overestimation of its concentration. Therefore, stringent control and thorough characterization of the isotopic purity of Risperidone-D6 are not just best practices but a necessity for robust and reproducible analytical data.

Quantitative Specifications for Risperidone-D6 Purity

The acceptable level of isotopic purity for Risperidone-D6 is dictated by its intended use and the sensitivity of the analytical method. While there are no universally mandated regulatory limits, a general consensus within the pharmaceutical industry points towards high isotopic enrichment to minimize any potential contribution to the analyte signal. The following tables summarize the typical chemical and isotopic purity specifications for Risperidone-D6 based on commercially available standards and common laboratory practices.

Table 1: Chemical Purity of Risperidone-D6

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

Table 2: Isotopic Purity of Risperidone-D6

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment (Atom % D) | ≥98% | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Contribution of d0 isotopologue | <0.1% | Mass Spectrometry |

| Sum of d1-d5 isotopologues | <2% | Mass Spectrometry |

Experimental Protocols for Purity Assessment

The determination of both chemical and isotopic purity of Risperidone-D6 requires a combination of chromatographic and spectroscopic techniques. Herein, we provide detailed methodologies for the key experiments.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify Risperidone-D6 from any non-isotopic chemical impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Procedure:

-

Prepare a standard solution of Risperidone-D6 in the mobile phase at a concentration of approximately 1 mg/mL.

-

Inject 10 µL of the solution into the HPLC system.

-

Run the gradient program to elute the compound and any impurities.

-

The chemical purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Isotopic Purity and Distribution Analysis by Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment and the distribution of different isotopologues of Risperidone-D6.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Infusion: The Risperidone-D6 standard solution (in a suitable solvent like methanol or acetonitrile) is directly infused into the mass spectrometer.

-

Ionization Mode: Positive ESI mode.

-

Data Acquisition: Acquire the full scan mass spectrum in the m/z range that includes the molecular ions of all possible isotopologues (from d0 to d6).

-

Data Analysis:

-

Identify the monoisotopic peak for each isotopologue (e.g., m/z for [M+H]⁺ of d0, d1, d2, d3, d4, d5, and d6).

-

Measure the intensity of each of these peaks.

-

Calculate the relative abundance of each isotopologue as a percentage of the total intensity of all isotopologues.

-

Isotopic enrichment (Atom % D) can be calculated from the weighted average of the deuterium content in all observed isotopologues.

-

Isotopic Enrichment Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy can be used to determine the degree of deuteration by quantifying the residual proton signals at the deuterated positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a precisely weighed amount of Risperidone-D6 in a deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid).

-

Data Acquisition: Acquire a quantitative ¹H-NMR spectrum.

-

Data Analysis:

-

Integrate the signals corresponding to the residual protons at the deuterated positions.

-

Integrate the signal of the internal standard.

-

Calculate the amount of residual protons relative to the known amount of the internal standard.

-

From this, the percentage of deuteration (isotopic enrichment) can be determined.

-

Workflow for Quality Control of Risperidone-D6

The following diagram illustrates a logical workflow for the comprehensive quality control of a new batch of Risperidone-D6 internal standard before its use in regulated bioanalysis.

Caption: Quality Control Workflow for Risperidone-D6.

Conclusion

The use of a well-characterized Risperidone-D6 internal standard is fundamental to the generation of high-quality bioanalytical data. A thorough understanding and rigorous assessment of its isotopic purity are critical for researchers, scientists, and drug development professionals. By implementing the quantitative specifications and detailed experimental protocols outlined in this guide, laboratories can ensure the integrity of their analytical standards and, consequently, the accuracy and reliability of their results. The logical workflow presented provides a framework for the systematic evaluation of Risperidone-D6, ensuring that only material of the highest quality is utilized in pivotal drug development studies.

Technical Guide: Solubility of Risperidone-D6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility of Risperidone-D6 in various organic solvents. Given that Risperidone-D6 is a deuterated analog of Risperidone primarily used as an internal standard in quantitative analysis, its solubility characteristics are considered virtually identical to those of Risperidone. The data and protocols presented herein are based on studies of Risperidone and are directly applicable to its deuterated form.

Physicochemical Properties

Risperidone is a second-generation antipsychotic agent belonging to the benzisoxazole class.[1] Its deuterated isotopologue, Risperidone-D6, serves as a critical internal standard for bioanalytical and pharmacokinetic studies, ensuring accuracy in quantification.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₇FN₄O₂ (Risperidone) | [2] |

| Molecular Weight | 410.49 g/mol (Risperidone) | [2] |

| Appearance | White to slightly beige powder | [1] |

| General Aqueous Solubility | Practically insoluble in water | [1] |

| General Organic Solubility | Freely soluble in methylene chloride; soluble in methanol and 0.1 N HCl.[1][3] Also soluble in ethanol, DMSO, and DMF.[4][5] |

Qualitative and Quantitative Solubility Data

The solubility of a compound is a critical parameter influencing its formulation, dissolution, and bioavailability.[6] Below are summarized solubility data for Risperidone in common organic solvents.

Table 1: Solubility in Common Organic Solvents

| Solvent | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~ 2 mg/mL | A stock solution can be prepared in this solvent.[4][5] |

| Ethanol | ~ 0.3 mg/mL | The solvent should be purged with an inert gas.[4][5] |

| Dimethylformamide (DMF) | ~ 0.1 mg/mL | The solvent should be purged with an inert gas.[4][5] |

| Methylene Chloride | Freely Soluble | - |

| Methanol | Soluble | - |

A detailed study by Rane et al. investigated the solid-liquid solubility of the thermodynamically stable form of Risperidone (Form I) in nine different organic solvents across a range of temperatures.[7][8] The results, expressed in mole fraction (x₁), are presented below.

Table 2: Temperature-Dependent Solubility of Risperidone (Form I) in Various Organic Solvents [7][8]

| Temperature (K) | Toluene (x₁) | Ethyl Acetate (x₁) | Acetone (x₁) | 2-Butanone (x₁) | Methanol (x₁) | Ethanol (x₁) | 1-Propanol (x₁) | 2-Propanol (x₁) | 1-Butanol (x₁) |

| 278.15 | 0.00166 | 0.00122 | 0.00109 | 0.00140 | 0.00013 | 0.00015 | 0.00011 | 0.00011 | 0.00009 |

| 283.15 | 0.00216 | 0.00159 | 0.00144 | 0.00185 | 0.00016 | 0.00019 | 0.00014 | 0.00014 | 0.00012 |

| 288.15 | 0.00279 | 0.00207 | 0.00189 | 0.00244 | 0.00020 | 0.00024 | 0.00018 | 0.00018 | 0.00015 |

| 293.15 | 0.00360 | 0.00269 | 0.00248 | 0.00321 | 0.00025 | 0.00030 | 0.00023 | 0.00023 | 0.00019 |

| 298.15 | 0.00463 | 0.00350 | 0.00325 | 0.00422 | 0.00031 | 0.00038 | 0.00029 | 0.00029 | 0.00024 |

| 303.15 | 0.00593 | 0.00454 | 0.00425 | 0.00554 | 0.00039 | 0.00048 | 0.00037 | 0.00037 | 0.00031 |

| 308.15 | 0.00755 | 0.00588 | 0.00555 | 0.00724 | 0.00049 | 0.00061 | 0.00047 | 0.00047 | 0.00040 |

| 313.15 | 0.00958 | 0.00758 | 0.00721 | 0.00943 | 0.00062 | 0.00077 | 0.00060 | 0.00060 | 0.00051 |

| 318.15 | 0.01211 | 0.00974 | 0.00934 | 0.01224 | 0.00078 | 0.00098 | 0.00076 | 0.00077 | 0.00066 |

| 323.15 | 0.01526 | 0.01247 | 0.01205 | 0.01582 | 0.00098 | 0.00124 | 0.00097 | 0.00098 | 0.00085 |

Experimental Protocols for Solubility Determination

The determination of thermodynamic or equilibrium solubility is crucial for pharmaceutical research. The saturation shake-flask method is the most reliable and widely used technique for these measurements.[6]

This protocol is adapted from guidelines provided by the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA).[9][10]

-

Preparation : Add an excess amount of the active pharmaceutical ingredient (API), Risperidone-D6, to a stoppered flask or vial containing the selected organic solvent. It is essential to add enough solid to form a suspension and ensure saturation, but not so much that it alters the properties of the solvent.[6]

-

Equilibration : Place the flasks in a mechanical agitator or orbital shaker within a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical studies) and agitate for a sufficient duration to reach equilibrium.[9] Preliminary tests are recommended to determine the time required to reach equilibrium.[11]

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase. This can be achieved by centrifugation or by filtering the solution through a suitable, non-adsorptive filter (e.g., a 0.45 μm nylon filter).[12]

-

Quantification : Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis : Determine the concentration of the dissolved Risperidone-D6 in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

-

Replicates : It is recommended to perform a minimum of three replicate determinations for each solvent and condition to ensure the reliability of the results.[9]

Application and Visualization

In quantitative bioanalysis, Risperidone-D6 is added to biological samples (e.g., plasma) as an internal standard (IS) at a known concentration. It co-elutes with the non-deuterated analyte (Risperidone) but is distinguished by its higher mass in a mass spectrometer. This allows for precise quantification of Risperidone by correcting for variations during sample preparation and analysis.

Risperidone functions primarily as an antagonist at serotonin 5-HT₂ₐ and dopamine D₂ receptors.[4][14][15] Its high affinity for these receptors is thought to be responsible for its antipsychotic effects.[15] The antagonism at these receptors modulates downstream signaling cascades in the mesolimbic and mesocortical pathways of the brain.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Risperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of Risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. who.int [who.int]

- 10. fda.gov [fda.gov]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]

- 14. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Risperidone - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Long-Term Storage of Risperidone-D6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended long-term storage conditions for Risperidone-D6, a deuterated analog of the atypical antipsychotic medication Risperidone. The stability of a compound is a critical factor in research and drug development, ensuring the integrity and reliability of experimental results. This document synthesizes available data to provide clear guidance on storage, handling, and stability assessment.

Recommended Long-Term Storage Conditions

The consensus from technical data sheets and safety data sheets indicates that Risperidone-D6 should be stored under controlled conditions to maintain its purity and stability over time.

| Parameter | Recommended Condition | Source |

| Temperature | -20°C | [1][2] |

| Humidity | Dry environment | [1] |

| Light Exposure | Protected from direct sunlight | [1] |

Table 1: Recommended Long-Term Storage Conditions for Solid Risperidone-D6.

For Risperidone-D6 in solution, more stringent temperature controls are advised to minimize degradation. Based on data for the parent compound, Risperidone, the following conditions are recommended:

| Solvent Condition | Recommended Temperature | Duration |

| In Solvent | -80°C | 1 year |

| In Solvent | -20°C | 6 months |

Table 2: Recommended Storage Conditions for Risperidone in Solution. Data is based on the non-deuterated compound and is expected to be applicable to Risperidone-D6.[3]

Stability Profile and Degradation Pathways

Understanding the degradation pathways of Risperidone is crucial for interpreting stability data and for the development of stable formulations. Studies on the non-deuterated compound have identified several key degradation products. Given the nature of deuterium labeling in Risperidone-D6, which typically involves substitution at positions less susceptible to common degradation reactions, the degradation pathways are expected to be analogous to those of Risperidone.

Forced degradation studies on Risperidone have shown susceptibility to oxidation, acid and base hydrolysis, and photolytic stress. The major degradation products identified are 9-hydroxyrisperidone and Risperidone N-oxide.[4][5] Another degradation pathway involves the cleavage of the benzisoxazole ring, particularly in the presence of bacteria at elevated temperatures.[6]

Figure 1: Potential degradation pathways of Risperidone-D6 based on known degradation of Risperidone.

Experimental Protocols for Stability Assessment

The following protocols are based on established methods for Risperidone and are recommended for assessing the stability of Risperidone-D6.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

Table 3: Example of a Validated Stability-Indicating HPLC Method for Risperidone.[7]

Figure 2: General workflow for the HPLC-based stability assessment of Risperidone-D6.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method. The following conditions are based on studies of Risperidone.

| Stress Condition | Protocol |

| Acid Hydrolysis | 100 mg of Risperidone in 10 mL of 0.1 M HCl, stir for 12 hours at room temperature. Neutralize with 0.1 M NaOH before analysis.[4] |

| Base Hydrolysis | 100 mg of Risperidone in 10 mL of 0.1 M NaOH, stir for 36 hours at room temperature. Neutralize with 0.1 M HCl before analysis.[4] |

| Oxidative Degradation | 3.5 mL of 3% H₂O₂ added to the sample solution. Keep at ambient temperature for 5 minutes before analysis.[2] |

| Thermal Degradation | Expose solid drug substance to 105°C for 72 hours.[2] |

| Photostability | Expose the drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10] |

Table 4: Recommended Protocols for Forced Degradation Studies of Risperidone.

Conclusion

For optimal long-term stability, solid Risperidone-D6 should be stored at -20°C in a dry and dark environment . The stability profile and degradation pathways of Risperidone-D6 are expected to be very similar to those of Risperidone. The provided experimental protocols for stability-indicating HPLC methods and forced degradation studies, based on research on Risperidone, offer a robust framework for the stability assessment of Risperidone-D6. Adherence to these storage and testing guidelines is essential for ensuring the quality and integrity of this compound in research and development settings.

References

- 1. erpublications.com [erpublications.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Need for Heat Stabilization of Long-Acting Risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. the-crr.com [the-crr.com]

- 8. ikev.org [ikev.org]

- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. ema.europa.eu [ema.europa.eu]

Methodological & Application

Quantitative Analysis of Risperidone Using Risperidone-D6: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices, primarily human plasma. The use of a deuterated internal standard, Risperidone-D6, is central to the described liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high accuracy and precision.

Introduction

Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia and other psychiatric disorders. Therapeutic drug monitoring (TDM) of risperidone and its major active metabolite, 9-hydroxyrisperidone, is crucial for optimizing treatment efficacy and minimizing adverse effects. The combined concentration of risperidone and 9-hydroxyrisperidone is often considered the "active moiety" and is correlated with clinical response. LC-MS/MS has become the gold standard for the bioanalysis of these compounds due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Risperidone-D6, is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental Workflow

The general workflow for the quantitative analysis of risperidone using an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Experimental workflow for the quantitative analysis of risperidone.

Experimental Protocols

Two common sample preparation techniques are protein precipitation and solid-phase extraction. The choice of method depends on the required sensitivity and the complexity of the sample matrix.

Protocol 1: Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

Materials:

-

Human plasma

-

Risperidone and 9-hydroxyrisperidone reference standards

-

Risperidone-D6 internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare stock solutions of risperidone, 9-hydroxyrisperidone, and Risperidone-D6 in methanol.

-

Prepare working standard solutions by diluting the stock solutions.

-

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.

-

To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add 20 µL of the Risperidone-D6 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract, reducing matrix effects and potentially improving sensitivity.

Materials:

-

All materials from Protocol 1

-

SPE cartridges (e.g., Oasis MCX)

-

SPE vacuum manifold

-

Phosphate buffer (pH 6.0)

-

Ammonium hydroxide

Procedure:

-

Prepare stock and working solutions as described in Protocol 1.

-

Prepare calibration standards and QC samples in blank plasma.

-

To a 200 µL aliquot of plasma sample, add 20 µL of the Risperidone-D6 IS working solution.

-

Add 200 µL of phosphate buffer (pH 6.0) and vortex.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for specific instrumentation.

| Parameter | Typical Conditions |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |

| Injection Volume | 1 - 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (m/z) | Risperidone: 411.2 → 191.2; 9-Hydroxyrisperidone: 427.2 → 207.2; Risperidone-D6: 417.2 → 191.2 (or other appropriate product ion) |

| Collision Energy | Optimize for each transition |

| Dwell Time | 100 - 200 ms |

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of risperidone and 9-hydroxyrisperidone using a deuterated internal standard.

| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |

| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | [1][2] |

| 0.2 - 50 | 0.2 - 50 | [3] | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | [2] |

| 0.2 | 0.2 | [3] | |

| Intra-day Precision (% CV) | < 10% | < 10% | [3] |

| Inter-day Precision (% CV) | < 15% | < 15% | [2][3] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | [2][3] |

| Recovery (%) | 85 - 115% | 85 - 115% | [4] |

Note: The values presented are typical and may vary depending on the specific method, instrumentation, and laboratory.

Signaling Pathways

While the primary focus of this application note is on the analytical methodology, it is important to understand the therapeutic context. Risperidone's antipsychotic effect is primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The diagram below illustrates this simplified mechanism of action.

Caption: Simplified mechanism of action of risperidone.

Conclusion

The use of Risperidone-D6 as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological samples. The protocols and data presented here offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical assays for therapeutic drug monitoring and pharmacokinetic studies.

References

- 1. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Risperidone-D6 in Pharmacokinetic and Bioequivalence Studies

Introduction

Risperidone is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. Following oral administration, risperidone is well-absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone.[1][2][3] The pharmacological activity of 9-hydroxyrisperidone is comparable to that of risperidone; therefore, the combined concentration of both compounds, known as the "active moiety," is considered clinically relevant.[4][5]

Pharmacokinetic (PK) and bioequivalence (BE) studies are crucial for the development of generic formulations and for understanding the drug's behavior in the body. These studies require accurate and precise quantification of risperidone and 9-hydroxyrisperidone in biological matrices, typically plasma. To achieve this, a stable isotope-labeled internal standard (IS) is employed to compensate for variations during sample preparation and analysis.[6][7][8] Risperidone-D6, a deuterated analog of risperidone, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods due to its chemical and physical similarity to the analyte.

I. Bioanalytical Method Protocol: Quantification of Risperidone and 9-Hydroxyrisperidone in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of risperidone and 9-hydroxyrisperidone in human plasma, employing Risperidone-D6 as the internal standard.

1. Materials and Reagents

-

Risperidone and 9-hydroxyrisperidone reference standards

-

Risperidone-D6 (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Deionized water

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)[9]

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of risperidone, 9-hydroxyrisperidone, and Risperidone-D6 by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the risperidone and 9-hydroxyrisperidone stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards.

-

Internal Standard Working Solution: Dilute the Risperidone-D6 stock solution with the same diluent to a final concentration (e.g., 0.5 µg/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the working standard solutions.

3. Sample Preparation (Liquid-Liquid Extraction)

A simple and efficient liquid-liquid extraction (LLE) method is described below.[9][10]

-

Pipette 100 µL of plasma sample (CC, QC, or study sample) into a microcentrifuge tube.

-

Add 50 µL of the Risperidone-D6 internal standard working solution.

-

Add a suitable organic solvent, such as methyl tert-butyl ether.[9]

-

Vortex mix for a specified time to ensure thorough extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Alternatively, a dispersive liquid-liquid microextraction (DLLME) can be employed.[11]

Caption: Bioequivalence Study Workflow.

2. Study Population

Healthy adult volunteers are typically enrolled in these studies. [12][13] 3. Dosing and Administration

A single oral dose of the test and reference risperidone formulations (e.g., 2 mg tablets) is administered. [2][13] 4. Blood Sampling

Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 96 hours post-dose). [2][12] 5. Pharmacokinetic Analysis

Plasma concentration-time data for risperidone and 9-hydroxyrisperidone are used to determine key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration

-

Tmax: Time to reach Cmax

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration

-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity

-

t1/2: Elimination half-life

Table 4: Representative Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone (2 mg Oral Dose)

| Parameter | Risperidone | 9-Hydroxyrisperidone | Active Moiety |

|---|---|---|---|

| Cmax (µg/L) | 17.00 ± 6.87 [13] | 20.00 ± 9.84 [13] | 32.00 ± 9.42 [13] |

| Tmax (h) | 1.52 ± 0.93 [13] | 5.93 ± 3.59 [13] | 2.27 ± 1.50 [13] |

| AUC0-t (µg·h/L) | 124.80 ± 116.22 [13] | 564.3 ± 182.42 [13] | 692.54 ± 235.57 [13] |

| t1/2 (h) | 7.58 ± 8.72 [13]| 23.15 ± 6.07 [13]| 22.72 ± 6.94 [13]|

6. Bioequivalence Assessment

The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC0-t, and AUC0-∞ for both risperidone and 9-hydroxyrisperidone should fall within the acceptance range of 80-125%. [2][12]

III. Metabolism of Risperidone

Risperidone is primarily metabolized to 9-hydroxyrisperidone by the CYP2D6 enzyme. [1][3][14]This metabolic pathway is subject to genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). [3][14] Metabolic Pathway of Risperidone

Caption: Risperidone Metabolism.

Risperidone-D6 is an essential tool in the bioanalysis of risperidone for pharmacokinetic and bioequivalence studies. Its use as an internal standard in LC-MS/MS methods ensures the accuracy and precision required for regulatory submissions and for advancing our understanding of risperidone's clinical pharmacology. The protocols and data presented here provide a comprehensive framework for researchers and drug development professionals working with this important antipsychotic agent.

References

- 1. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 2. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP2D6 Genetic Polymorphisms and Risperidone Pharmacokinetics: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetics-Based Population Pharmacokinetics and Pharmacodynamics of Risperidone in a Psychiatric Cohort - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. waters.com [waters.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 12. Comparative pharmacokinetics and bioequivalence of two tablet formulations of 2 mg risperidone in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study on Bioequivalence of Risperidone Tablets [journal11.magtechjournal.com]

- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Application Note: High-Throughput Analysis of Risperidone in Human Plasma using LC-MS/MS with Risperidone-D6 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of risperidone in human plasma. The method utilizes Risperidone-D6 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical research and therapeutic drug monitoring. The method has been developed to provide a linear response over a clinically relevant concentration range.

Introduction